3-(4-Chloro-3-methylphenyl)benzoic acid
Description
3-(4-Chloro-3-methylphenyl)benzoic acid is a benzoic acid derivative with a substituted phenyl ring at the 3-position. The substituents—chloro and methyl groups at the 4- and 3-positions of the phenyl ring, respectively—impart unique electronic and steric properties. This compound is structurally analogous to several pharmacologically relevant benzoic acid derivatives, making it a candidate for applications in drug development, agrochemicals, and material science.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWSUYBUVRFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680132 | |
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-78-7 | |
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)benzoic acid typically involves the reaction of 4-chloro-3-methylphenylboronic acid with benzoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-(4-Chloro-3-methylphenyl)benzoic acid and similar compounds:
| Compound Name | Key Substituents/Functional Groups | Molecular Formula | Molecular Weight | CAS Number | Reference ID |
|---|---|---|---|---|---|
| This compound | 4-Cl, 3-Me on phenyl ring | C₁₄H₁₁ClO₂ | 262.69 | Not explicitly provided | [11], [15] |
| 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid | 4-Cl, 3-CF₃ on phenyl ring | C₁₄H₈ClF₃O₂ | 300.6 | 893637-96-2 | [11] |
| 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid | 4-Cl, 2-Me on phenoxy ring; methylene linker | C₁₅H₁₃ClO₃ | 284.72 | 832740-30-4 | [13] |
| 3-{[(4-chloro-3-methylphenyl)sulfonyl]amino}benzoic acid | Sulfonamide group at 3-position | C₁₄H₁₂ClNO₄S | 325.77 | 459182-04-8 | [14] |
| 3-[(4-Chlorobenzyl)oxy]benzoic acid | Chlorobenzyl ether linker | C₁₄H₁₁ClO₃ | 262.69 | Not explicitly provided | [15] |
| 3-(Chloromethyl)benzoic acid | Chloromethyl group at 3-position | C₈H₆ClO₂ | 169.59 | 31719-77-4 | [16] |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in BA-4163 ([11]) enhances lipophilicity and acidity compared to the methyl group in the target compound.
- Functional Group Additions : The sulfonamide in ([14]) increases hydrogen-bonding capacity and acidity (predicted pKa 3.92), making it more water-soluble than the parent benzoic acid.
Physical and Chemical Properties
| Property | This compound | 3-{[(4-chloro-3-methylphenyl)sulfonyl]amino}benzoic acid ([14]) | 3-[(4-Chlorobenzyl)oxy]benzoic acid ([15]) |
|---|---|---|---|
| Molecular Weight | 262.69 | 325.77 | 262.69 |
| Predicted Density (g/cm³) | Not provided | 1.485 | Not provided |
| Predicted Boiling Point (°C) | Not provided | 527.2 | Not provided |
| Acidic Strength (pKa) | ~4.2 (estimated for benzoic acid core) | 3.92 | ~4.2 (similar to benzoic acid) |
Key Differences :
- The sulfonamide derivative ([14]) has a higher molecular weight and density due to the sulfonyl group.
- The chlorobenzyl ether ([15]) shares the same molecular weight as the target compound but differs in solubility due to the ether linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
